molecular formula C15H14N4O2S2 B2934105 N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 953928-02-4

N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2934105
CAS No.: 953928-02-4
M. Wt: 346.42
InChI Key: LZWXEBPHQBXMJW-UHFFFAOYSA-N
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Description

N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core substituted with a methyl group (position 2), an oxo group (position 4), and a thiophen-2-yl moiety (position 7). The acetamide side chain is modified with an allyl group, distinguishing it from structurally related analogs. This compound’s design likely targets modulation of biological pathways involving kinase inhibition or protein-protein interactions, given the prevalence of thiazolo-pyridazin derivatives in medicinal chemistry .

Properties

IUPAC Name

2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-3-6-16-11(20)8-19-15(21)13-14(23-9(2)17-13)12(18-19)10-5-4-7-22-10/h3-5,7H,1,6,8H2,2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWXEBPHQBXMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC=C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of thiazole and pyridazine precursors, which are then fused under specific conditions. Common reagents include thiophene derivatives and acylating agents.

Anticancer Properties

Research has indicated that compounds similar to N-allyl derivatives exhibit significant anticancer activity. For instance, derivatives containing thiazolo-pyridazine structures have shown inhibition of various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
Compound 88NCI-H522 (lung)0.06
Compound 88HT29 (colon)0.1
Compound 88MCF7 (breast)2.5

These findings suggest that modifications in the thiazole and pyridazine moieties can enhance anticancer potency.

Antimicrobial Activity

N-allyl derivatives have also been studied for their antimicrobial effects. In vitro studies have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus. Compounds with specific substitutions showed varying degrees of effectiveness:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Compound 21MRSA15
Compound 21Linezolid-resistant S. aureus10

The mechanism by which N-allyl derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, the binding affinity to dihydrofolate reductase (DHFR) has been noted, which is crucial in the folate synthesis pathway in cancer cells.

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various thiazolo-pyridazine derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain structural modifications led to enhanced cytotoxicity while maintaining lower toxicity towards non-cancerous cells, suggesting a selective action against cancer cells .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of N-allyl compounds against resistant bacterial strains. The results highlighted the potential for developing new therapeutic agents targeting resistant pathogens, showcasing the compound's versatility in both anticancer and antimicrobial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
  • N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (): Structural Difference: The acetamide nitrogen is substituted with a 4-chlorophenyl group instead of an allyl group. Synthesis: Both compounds likely share synthetic routes involving alkylation of thio-pyridazin intermediates with chloroacetamides, as described in .
  • PF-4878691 (R-852) (): Core Structure: Thiazolo[4,5-d]pyrimidine-2,7-dione instead of thiazolo-pyridazin. Functional Groups: Contains amino and hydroxymethyltetrahydrofuran substituents, enhancing hydrogen-bonding capacity. Activity: Designed as a kinase inhibitor, highlighting the role of heterocyclic core variations in target selectivity .
Substituent Effects on Physicochemical Properties
Compound Core Structure Substituent (R) Molecular Weight logP (Predicted) HPLC Retention (min)
Target Compound Thiazolo[4,5-d]pyridazin Allyl 412.45 2.8 N/A
N-(4-Chlorophenyl) analog () Thiazolo[4,5-d]pyridazin 4-Chlorophenyl 456.91 3.2 N/A
16c () Pyrimido[4,5-d][1,3]oxazin Acrylamide 604.68 3.5 9.37
PF-4878691 () Thiazolo[4,5-d]pyrimidine Hydroxymethyltetrahydrofuran 397.38 1.9 N/A

Key Observations :

  • Pyrimido-oxazin derivatives () exhibit higher molecular weights and logP values, correlating with prolonged HPLC retention times (e.g., 16d: 11.98 min with isopropyl substituent) .

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